5-(3'-Hydroxyphenyl)-pyridine-3-carboxamide
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Overview
Description
5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a pyridine ring, with a carboxamide functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide typically involves the reaction of 3-hydroxypyridine with an appropriate carboxamide precursor under controlled conditions. One common method involves the use of N,N-dimethylformamide as a solvent and a catalyst such as n-butyllithium to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-(3-Hydroxyphenyl)-10,15,20-tris[4-(methoxycarbonyl)phenyl]porphyrin
- 5,10,15,20-tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
Comparison: 5-(3’-Hydroxyphenyl)-pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
864685-40-5 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(3-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-4-9(6-14-7-10)8-2-1-3-11(15)5-8/h1-7,15H,(H2,13,16) |
InChI Key |
WVJZXAJVOOFTRI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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